Gibberoepoxysterol
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Overview
Description
Gibberoepoxysterol is a natural product found in Sinularia gibberosa with data available.
Scientific Research Applications
1. Marine Source Isolation and Anti-Inflammatory Activity
Gibberoepoxysterol, identified in the marine soft coral Sinularia gibberosa, showcases the significance of marine sources in novel compound discovery. The study by (Ahmed et al., 2006) isolated this compound along with other sterols, finding that related compounds demonstrated notable inhibition against pro-inflammatory proteins in macrophage cells. This suggests potential anti-inflammatory applications.
2. Plant Hormone Research
This compound is structurally related to gibberellins, a group of plant hormones. Research on gibberellins, as seen in (Junttila et al., 2002), explores their role in plant growth, such as inducing fruit development in cloudberry. This implies potential applications of this compound in understanding plant hormone pathways and effects.
3. Gibberellin Metabolism and Plant Development
Studies like (Dijkstra et al., 2008) delve into the role of gibberellins in plant stature regulation. By manipulating gibberellin metabolism genes, researchers can profoundly impact plant growth, suggesting that this compound could provide insights into similar metabolic pathways.
4. Crop Yield and Quality Enhancement
Gibberellins, closely related to this compound, have been studied for their effects on crop yield and quality. (Li et al., 2015) demonstrates how gibberellin treatments can lead to increased fruit size and quality in Asian pears, indicating potential agricultural applications for this compound.
5. Hormone Receptor Analysis
The understanding of gibberellin perception and receptor interactions, as discussed in (Shimada et al., 2008), is crucial in plant biology. These insights could be extended to study the interaction of this compound with similar receptors.
Properties
Molecular Formula |
C28H46O3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(1S,2S,3S,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5-diol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1 |
InChI Key |
GPCQIPUVKXSNKM-JGRLSXHCSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)O4)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC4C5(C3(C(CC(C5)O)O)C)O4)C |
Synonyms |
gibberoepoxysterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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